molecular formula C8H4BrFN2O2 B12097386 7-Bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylic Acid

7-Bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylic Acid

Cat. No.: B12097386
M. Wt: 259.03 g/mol
InChI Key: LNKYTFKZUDUXDM-UHFFFAOYSA-N
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Description

7-Bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylic Acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylic Acid typically involves the functionalization of imidazo[1,2-a]pyridine scaffolds. This can be achieved through various methods such as radical reactions, transition metal catalysis, metal-free oxidation, and photocatalysis .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is usually stored at low temperatures (0-5°C) to maintain its stability .

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylic Acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various halogenated derivatives .

Scientific Research Applications

7-Bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylic Acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical agent due to its unique structural properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylic Acid is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanisms involved .

Comparison with Similar Compounds

  • 7-Bromoimidazo[1,2-a]pyridine-3-carboxylic Acid
  • 7-Fluoroimidazo[1,2-a]pyridine-2-carboxylic Acid

Comparison: Compared to its similar compounds, 7-Bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylic Acid is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. This dual substitution pattern may offer distinct advantages in terms of selectivity and potency in various applications .

Biological Activity

7-Bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid (CAS Number: 2306271-90-7) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C8H4BrFN2O2C_8H_4BrFN_2O_2 with a molecular weight of 259.03 g/mol. The structure features a bromine atom at the 7-position and a fluorine atom at the 3-position of the imidazo[1,2-a]pyridine ring, contributing to its unique chemical reactivity and biological profile.

Antimicrobial Properties

Several studies have investigated the antimicrobial activity of imidazo[1,2-a]pyridine derivatives. For instance, compounds similar to this compound have shown promising results against various bacterial strains. A study reported that certain derivatives exhibited Minimum Inhibitory Concentrations (MICs) in the low micromolar range against Gram-positive and Gram-negative bacteria, indicating significant antibacterial potential .

Cholinesterase Inhibition

Imidazo[1,2-a]pyridine derivatives have been evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases such as Alzheimer's. Research indicates that some derivatives exhibit AChE inhibition with IC50 values ranging from 0.2 to 50 μM. This suggests that this compound may also possess similar inhibitory properties .

Anti-parasitic Activity

A notable study focused on the activity of imidazo[1,2-a]pyridine compounds against Trypanosoma brucei, the causative agent of African sleeping sickness. The study found that certain derivatives inhibited the growth of T. brucei with low toxicity to mammalian cells, highlighting their potential as therapeutic agents for parasitic infections .

Case Study 1: Synthesis and Evaluation of Derivatives

A recent investigation synthesized a series of imidazo[1,2-a]pyridine derivatives, including those related to this compound. The synthesized compounds were evaluated for their AChE inhibitory activity using Ellman's colorimetric assay. The results demonstrated that several compounds had enhanced potency compared to existing drugs .

Case Study 2: Structure-Activity Relationship (SAR)

In another study examining structure-activity relationships, modifications to the imidazo[1,2-a]pyridine core were shown to significantly affect biological activity. For example, substituents at various positions on the ring influenced both AChE inhibition and antimicrobial properties. This underscores the importance of structural modifications in optimizing therapeutic efficacy .

Data Tables

Biological Activity IC50/MIC Values Reference
AChE Inhibition0.2 - 50 μM
Antibacterial ActivityLow micromolar range
Anti-parasitic ActivityEC50 values in nM

Properties

Molecular Formula

C8H4BrFN2O2

Molecular Weight

259.03 g/mol

IUPAC Name

7-bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid

InChI

InChI=1S/C8H4BrFN2O2/c9-4-1-2-12-5(3-4)11-6(7(12)10)8(13)14/h1-3H,(H,13,14)

InChI Key

LNKYTFKZUDUXDM-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=NC(=C2F)C(=O)O)C=C1Br

Origin of Product

United States

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